

Spectroscopic Profile of Aceclofenac Benzyl Ester: A Technical Guide

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Compound of Interest

Compound Name: Aceclofenac Benzyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Aceclofenac Benzyl Ester**, a significant impurity and derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Aceclofenac. This document details the characterization of **Aceclofenac Benzyl Ester** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in a structured format to facilitate research and drug development.

Introduction

Aceclofenac Benzyl Ester, chemically known as Benzyl 2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)acetate, is a process-related impurity in the synthesis of Aceclofenac.^[1] Its identification and characterization are crucial for quality control and to ensure the safety and efficacy of the final drug product. This guide provides a detailed spectroscopic analysis to aid in its unambiguous identification.

Spectroscopic Data

The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry of **Aceclofenac Benzyl Ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Aceclofenac Benzyl Ester**. The data presented here is based on characterization studies of synthesized Aceclofenac impurities.[1]

Table 1: ¹H NMR Spectral Data of **Aceclofenac Benzyl Ester**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.10 - 7.50	Multiplet	12H	Aromatic protons (C ₆ H ₅ -CH ₂ and C ₆ H ₄)
6.85	Singlet	1H	-NH
5.15	Singlet	2H	-O-CH ₂ -C ₆ H ₅
4.60	Singlet	2H	-O-CH ₂ -COO-
3.80	Singlet	2H	-CH ₂ -COO-

Table 2: ¹³C NMR Spectral Data of **Aceclofenac Benzyl Ester**

Chemical Shift (δ, ppm)	Assignment
171.5	Ester Carbonyl (Ar-CH ₂ -COO-)
168.0	Ester Carbonyl (-O-CH ₂ -COO-)
142.0	Aromatic Carbon (C-N)
137.5	Aromatic Carbon (C-Cl)
135.5	Aromatic Carbon (ipso-C of Benzyl)
131.0 - 124.0	Aromatic Carbons
67.0	-O-CH ₂ -C ₆ H ₅
61.0	-O-CH ₂ -COO-
38.0	-CH ₂ -COO-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **Aceclofenac Benzyl Ester**. The key absorption bands are summarized below.

Table 3: FT-IR Spectral Data of **Aceclofenac Benzyl Ester**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3320	Medium	N-H stretching
3050	Medium	Aromatic C-H stretching
2950	Medium	Aliphatic C-H stretching
1745	Strong	C=O stretching (ester)
1730	Strong	C=O stretching (ester)
1580	Strong	C=C stretching (aromatic)
1250	Strong	C-O stretching (ester)
750	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of **Aceclofenac Benzyl Ester** is C₂₃H₁₉Cl₂NO₄, with a molecular weight of 444.31 g/mol .[\[2\]](#)

Table 4: Mass Spectrometry Data of **Aceclofenac Benzyl Ester**

m/z	Interpretation
444	[M] ⁺ (Molecular ion)
353	[M - C ₇ H ₇ O] ⁺ (Loss of benzyloxy group)
294	[M - C ₉ H ₈ O ₃] ⁺ (Loss of benzyl glyoxylate)
91	[C ₇ H ₇] ⁺ (Benzyl cation - tropylium ion)

Experimental Protocols

This section outlines the general methodologies for the synthesis and spectroscopic analysis of **Aceclofenac Benzyl Ester**.

Synthesis of Aceclofenac Benzyl Ester

Aceclofenac Benzyl Ester can be synthesized by the condensation of diclofenac sodium with benzyl bromoacetate.^[1]

- Materials: Diclofenac sodium, benzyl bromoacetate, N,N-Dimethylformamide (DMF).
- Procedure:
 - Dissolve Diclofenac sodium in DMF.
 - Add benzyl bromoacetate to the solution.
 - Stir the reaction mixture at an elevated temperature.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and extract the product with a suitable organic solvent.
 - Purify the crude product using column chromatography.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified **Aceclofenac Benzyl Ester** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

FT-IR Spectroscopy

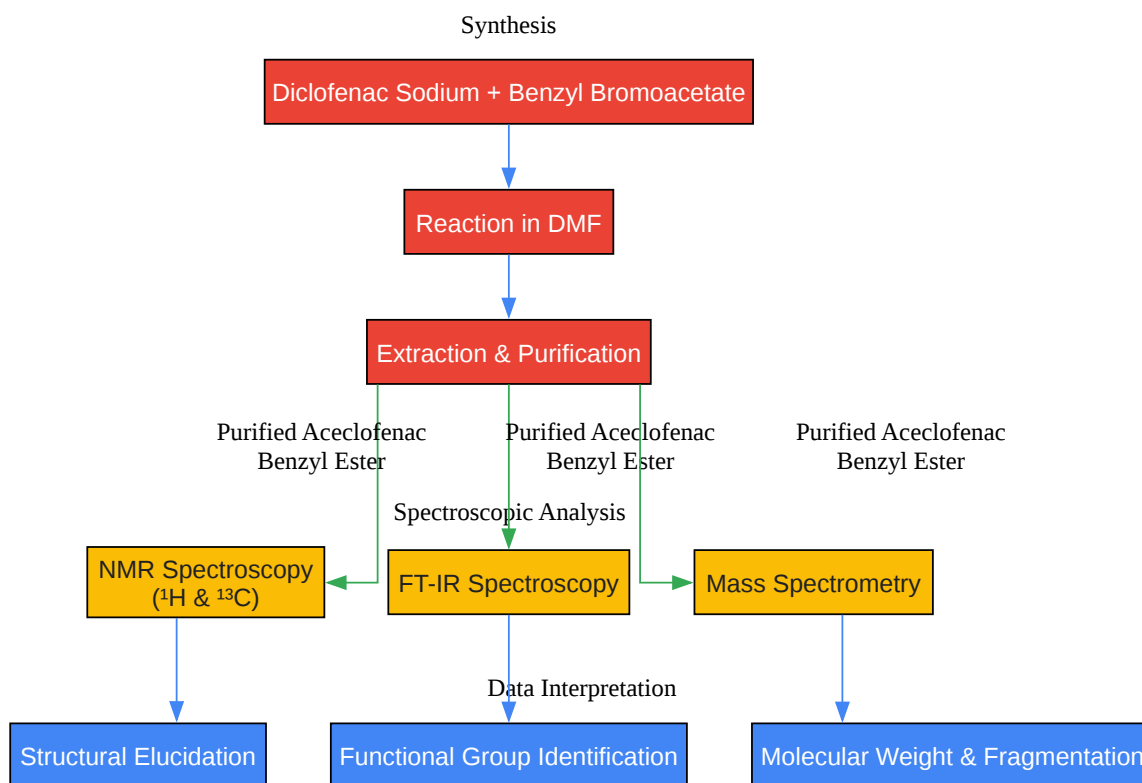
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer.
- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .

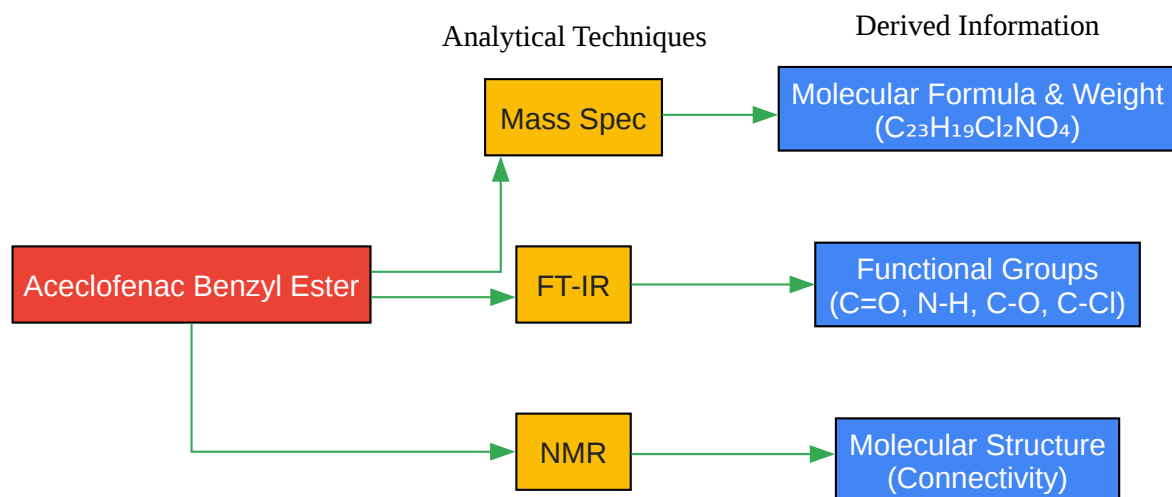
Mass Spectrometry

- **Instrumentation:** A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Data Acquisition:** Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the appropriate mode (positive or negative ion mode for ESI).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of **Aceclofenac Benzyl Ester**.





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